1,3-Di-p-tolylurea
Overview
Description
1,3-Di-p-tolylurea is an organic compound with the molecular formula C15H16N2O. It is also known as 1,3-bis(4-methylphenyl)urea. This compound is characterized by the presence of two p-tolyl groups attached to a central urea moiety. It is commonly used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
The primary target of 1,3-Di-p-tolylurea (DMTU) is the Quorum Sensing System (ComDE Pathway) . This pathway plays a significant role in the transition of non-pathogenic commensal oral microbiota to highly acidic and cariogenic biofilms, resulting in the development of dental caries .
Mode of Action
DMTU interacts with its target by inhibiting the biofilm formation . It does this without affecting bacterial growth . The ComDE QS circuit in S. mutans specifically responds to the competence stimulating peptide (CSP) . DMTU’s interaction with this pathway results in changes in the expression of virulence factors in a cell density-dependent manner .
Biochemical Pathways
The affected pathway is the ComDE two-component signal transduction system (TCSTS) . This system regulates the expression of virulence factors in a cell density-dependent manner . The CSP is synthesized as a 21 amino acids propeptide by comC, followed by maturation of CSP by an ABC transporter ComA along with an accessory protein ComB, and finally secreted to the extracellular environment .
Result of Action
The molecular and cellular effects of DMTU’s action include the inhibition of caries (biofilm development of Streptococcus mutans) using a Wistar rat model for dental caries . The histopathological analysis reported the development of lesions on dentine in infected subjects, whereas the dentines of treated rodents were found to be intact and healthy . A reduction in inflammatory markers in rodents’ blood and liver samples was observed when treated with DMTU .
Biochemical Analysis
Cellular Effects
1,3-Di-p-tolylurea has been found to inhibit and disrupt multispecies biofilms without bactericidal effects . It has been shown to significantly downregulate biofilm and virulence-related genes in Porphyromonas gingivalis .
Molecular Mechanism
It is known to inhibit the quorum sensing system of Streptococcus mutans, thereby inhibiting biofilm formation .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce dental caries in vivo, evident from macroscopic observations and pathological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di-p-tolylurea can be synthesized through the reaction of p-toluidine with phosgene or its safer alternative, triphosgene, in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
Step 1: p-Toluidine reacts with triphosgene in dichloromethane to form an isocyanate intermediate.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of triphosgene is preferred over phosgene due to its lower toxicity and ease of handling .
Chemical Reactions Analysis
Types of Reactions
1,3-Di-p-tolylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo substitution reactions where the p-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,3-Di-p-tolylurea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential to inhibit biofilm formation in bacterial cultures.
Medicine: Research has shown its potential as an anti-inflammatory and anti-biofilm agent.
Industry: It is used in the production of polymers, dyes, and agrochemicals.
Comparison with Similar Compounds
1,3-Di-p-tolylurea can be compared with other similar compounds such as:
1,3-Di-m-tolylurea: Similar structure but with meta-tolyl groups instead of para-tolyl groups.
1,3-Di-o-tolylurea: Similar structure but with ortho-tolyl groups.
1,3-Diphenylurea: Similar structure but with phenyl groups instead of tolyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
1,3-bis(4-methylphenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-3-7-13(8-4-11)16-15(18)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIZOYBOCSCLPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211141 | |
Record name | 1,3-Di-p-tolylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
621-00-1 | |
Record name | N,N′-Bis(4-methylphenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Di-p-tolylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 621-00-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 621-00-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Di-p-tolylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-di-p-tolylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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